molecular formula C37H72O5 B3025974 (3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate CAS No. 71431-35-1

(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate

Cat. No.: B3025974
CAS No.: 71431-35-1
M. Wt: 597.0 g/mol
InChI Key: WDSOLIGXMKFAGU-UHFFFAOYSA-N
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Description

It has the molecular formula C37H72O5 and a molecular weight of 596.96 g/mol . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptadecanoin can be synthesized through the esterification of glycerol with heptadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where glycerol and heptadecanoic acid are heated together in the presence of the catalyst until the desired diheptadecanoin is formed .

Industrial Production Methods

In an industrial setting, diheptadecanoin can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and heptadecanoic acid into a reactor, where they are mixed and heated in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity diheptadecanoin .

Chemical Reactions Analysis

Types of Reactions

Diheptadecanoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diheptadecanoin has various applications in scientific research, including:

Mechanism of Action

Diheptadecanoin exerts its effects through interactions with biological membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, diheptadecanoin can be metabolized by lipases to release glycerol and heptadecanoic acid, which are further utilized in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diheptadecanoin is unique due to its specific structure as a diacylglycerol with two heptadecanoic acid chains. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSOLIGXMKFAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233338
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(17:0/0:0/17:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71431-35-1
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71431-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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